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molecular formula C9H6Br2O2 B8611886 4,6-Dibromoisochroman-1-one

4,6-Dibromoisochroman-1-one

Cat. No. B8611886
M. Wt: 305.95 g/mol
InChI Key: IYNMCDIUTQCONW-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

6-Bromo-3,4-dihydro-1H-isochromen-1-one (3.0 g, 13 mmol) was dissolved in CCl4 (150 ml) then added N-bromosuccinimide (2.4 g, 13 mmol) followed by benzoyl peroxide (0.096 g, 0.40 mmol) and refluxed for 3 hours. Filtered and concentrated then chromatographed through a 120 g ISCO Redi-sep. column and eluted with 0-25% EtOAc/Hexane to yield the title compound. LC-MS (IE, m/z): 306.9 [M+1]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0.096 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[O:7][CH2:6][CH2:5]2.[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:13][CH:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=2)[C:8](=[O:12])[O:7][CH2:6]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C2CCOC(C2=CC1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0.096 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
then chromatographed through a 120 g ISCO Redi-sep
WASH
Type
WASH
Details
column and eluted with 0-25% EtOAc/Hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1COC(C2=CC=C(C=C12)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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